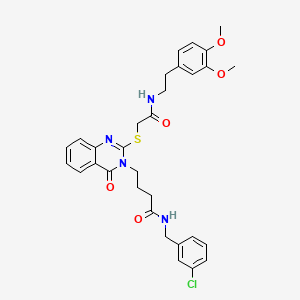
N-(3-chlorobenzyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-(3-chlorobenzyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide, is a complex organic molecule that appears to be related to various synthesized derivatives with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insight into similar structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the formation of Schiff bases, followed by cyclocondensation reactions. For instance, the synthesis of N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives is achieved by reacting Schiff bases with triethylamine and chloroacetyl chloride, as mentioned in the first paper . This suggests that the synthesis of the compound may also involve similar steps, such as the formation of a Schiff base followed by cyclocondensation, although the exact synthesis pathway would depend on the specific functional groups present in the molecule.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectral data, including IR and NMR spectroscopy. The presence of specific functional groups like amides, chlorobenzyl, and quinazolinone can be inferred from their characteristic peaks in the spectral data . The compound likely has a complex structure with multiple rings and substituents, which would be reflected in its spectral data.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of acid chlorides, cyclization with anthranilic acid to form benzoxazinones, and further reactions with urea to give carboxamide-7-chloroquinazolinones . These reactions are indicative of the types of chemical transformations that might be used to synthesize the compound , involving nucleophilic substitutions and cyclization steps.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of the compound , they do provide some insight into the properties of similar compounds. For example, the antimicrobial activity of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones suggests that the compound may also exhibit biological activity . The physical properties such as solubility, melting point, and stability would depend on the specific functional groups and overall molecular structure.
Relevant Case Studies
The papers discuss the evaluation of related compounds for biological activities, such as α-amylase inhibitory activity and antimicrobial activity . These studies serve as case studies for the potential applications of the compound . The significant activity exhibited by the compounds in these studies suggests that the compound may also have promising biological activities, which could be explored in further research.
Applications De Recherche Scientifique
Antitumor Properties : Thiophene analogues of 5-chloro-5,8-dideazafolic acid, related in structure to the queried compound, have been synthesized and tested for their tumor growth inhibitory properties. These analogues displayed promising results as inhibitors of tumor cell growth in culture (Forsch, Wright, & Rosowsky, 2002).
Novel Quinazolinone Derivatives : A series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. The study discovered compounds with significant broad-spectrum antitumor activity, demonstrating the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Molecular Docking Studies : Molecular docking methodologies were employed to predict the interaction of synthesized quinazolinone derivatives with specific enzymes, providing insight into their potential mechanism of action in inhibiting cancer cell growth (Al-Suwaidan et al., 2016).
Synthesis and Antimicrobial Activity
The compound and its analogues have also been explored for their antimicrobial properties:
Antimicrobial Activity of Quinazolinone Derivatives : Novel quinazolinone derivatives were synthesized and subjected to antimicrobial activity evaluation. The study provides a foundational understanding of the antimicrobial properties of these compounds, suggesting their potential in treating bacterial infections (Habib, Hassan, & El‐Mekabaty, 2013).
Synthesis Characterization and Antimicrobial Agents : New quinazolines were synthesized and characterized for their potential as antimicrobial agents, indicating the broad application of quinazolinone derivatives in combating various microbial pathogens (Desai, Shihora, & Moradia, 2007).
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33ClN4O5S/c1-40-26-13-12-21(18-27(26)41-2)14-15-33-29(38)20-42-31-35-25-10-4-3-9-24(25)30(39)36(31)16-6-11-28(37)34-19-22-7-5-8-23(32)17-22/h3-5,7-10,12-13,17-18H,6,11,14-16,19-20H2,1-2H3,(H,33,38)(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRZGHCZEPOKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-4-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B2511444.png)
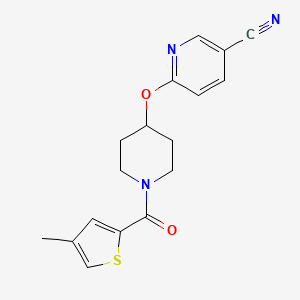
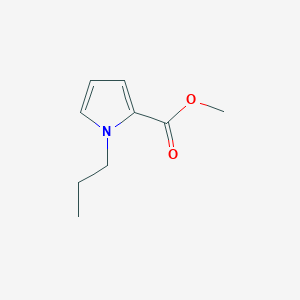
![1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2511451.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2511452.png)
![2,5-Dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate](/img/no-structure.png)

![CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1](/img/structure/B2511457.png)

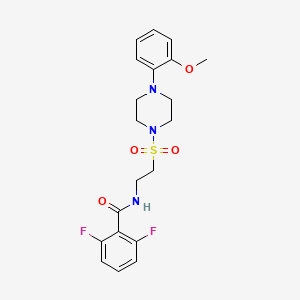
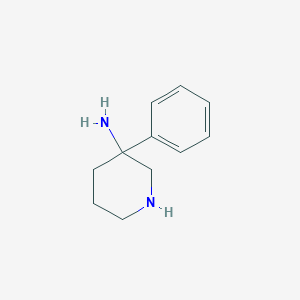
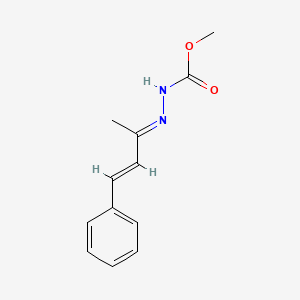
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2511465.png)